Cas no 1314495-37-8 (4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane)

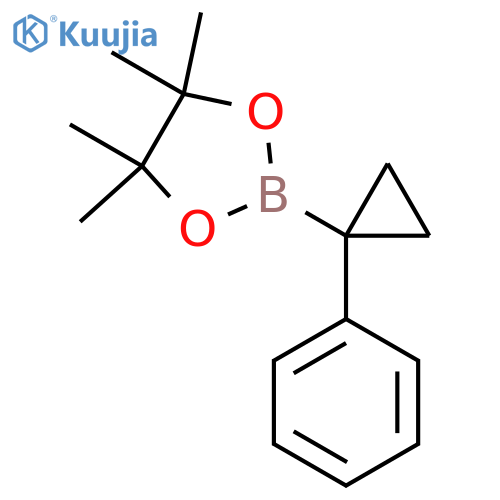

1314495-37-8 structure

商品名:4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane

CAS番号:1314495-37-8

MF:C15H21BO2

メガワット:244.137044668198

MDL:MFCD23704138

CID:4583400

PubChem ID:102450784

4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

-

- 4,4,5,5-tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane

- 2-(1-Phenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- EN300-12718040

- AKOS037644205

- 1314495-37-8

- AS-48676

- DB-411763

- F52478

- 1-phenyl cyclopropylboronic acid pinacol ester

- MFCD23704138

- Z2181978992

- CS-W000176

- 4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane

-

- MDL: MFCD23704138

- インチ: 1S/C15H21BO2/c1-13(2)14(3,4)18-16(17-13)15(10-11-15)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3

- InChIKey: UTULJTCRWPIQAE-UHFFFAOYSA-N

- ほほえんだ: O1B(C2(C3C=CC=CC=3)CC2)OC(C)(C)C1(C)C

計算された属性

- せいみつぶんしりょう: 244.1634601 g/mol

- どういたいしつりょう: 244.1634601 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 311

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 18.5

- ぶんしりょう: 244.14

4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T889162-bulk |

4,4,5,5-tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane |

1314495-37-8 | 95% | bulk |

¥POA | 2022-10-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X85855-250mg |

4,4,5,5-tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane |

1314495-37-8 | 95% | 250mg |

¥3618.0 | 2023-09-05 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T302367-250mg |

4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane |

1314495-37-8 | 95% | 250mg |

¥1225.90 | 2023-08-31 | |

| Enamine | EN300-12718040-0.25g |

4,4,5,5-tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane |

1314495-37-8 | 95% | 0.25g |

$494.0 | 2023-05-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10926-250MG |

4,4,5,5-tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane |

1314495-37-8 | 95% | 250MG |

¥ 3,841.00 | 2023-04-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10926-500MG |

4,4,5,5-tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane |

1314495-37-8 | 95% | 500MG |

¥ 6,402.00 | 2023-04-06 | |

| Enamine | EN300-12718040-500mg |

4,4,5,5-tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane |

1314495-37-8 | 95.0% | 500mg |

$780.0 | 2023-10-02 | |

| A2B Chem LLC | AY08993-100mg |

4,4,5,5-tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane |

1314495-37-8 | 95% | 100mg |

$219.00 | 2024-04-20 | |

| Ambeed | A991127-100mg |

4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane |

1314495-37-8 | 98% | 100mg |

$232.0 | 2025-03-05 | |

| Enamine | EN300-12718040-2500mg |

4,4,5,5-tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane |

1314495-37-8 | 95.0% | 2500mg |

$1959.0 | 2023-10-02 |

4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane 関連文献

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

1314495-37-8 (4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane) 関連製品

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1314495-37-8)4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):190.0/325.0/844.0